- A process for preparing tetrahydropyran derivatives as renin inhibitors, World Intellectual Property Organization, , ,
Cas no 942145-27-9 (Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate)

942145-27-9 structure
Nombre del producto:Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate
Número CAS:942145-27-9
MF:C14H28N2O3
Megavatios:272.383724212646
MDL:MFCD13184739
CID:832599
PubChem ID:58011482
Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate Propiedades químicas y físicas
Nombre e identificación
-
- tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate
- Carbamic acid, N-[(1S)-1-(aminomethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methyl-, 1,1-...
- CarbaMic acid, N-[(1S)-1-(aMinoMethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]-N-Methyl-, 1,1-diMethylethyl ester
- tert-butyl N-[(2S)-1-amino-3-[(3R)-oxan-3-yl]propan-2-yl]-N-methylcarbamate
- MXNWARAWBOJCJF-NEPJUHHUSA-N
- 6077AC
- OR350546
- AX8224642
- tert-Butyl {(2S)-1-amino-3-[(3R)-oxan-3-yl]propan-2-yl}methylcarbamate
- tert-butyl (S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl(methyl)carbamate
- 1,1-Dimethylethyl N-[(1S)-1-(aminomethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamate (ACI)
- 942145-27-9
- CS-B0365
- DTXSID50728621
- DB-344282
- CS-13545
- 1,1-dimethylethyl {(1S)-2-amino-1-[(3R)-tetrahydro-2H-pyran-3-ylmethyl]ethyl}methylcarbamate
- AKOS016013817
- SCHEMBL499013
- tert-Butyl((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate
- Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate
-
- MDL: MFCD13184739
- Renchi: 1S/C14H28N2O3/c1-14(2,3)19-13(17)16(4)12(9-15)8-11-6-5-7-18-10-11/h11-12H,5-10,15H2,1-4H3/t11-,12+/m1/s1
- Clave inchi: MXNWARAWBOJCJF-NEPJUHHUSA-N
- Sonrisas: [C@@H](CN)(C[C@@H]1COCCC1)N(C)C(=O)OC(C)(C)C
Atributos calculados
- Calidad precisa: 272.20999276g/mol
- Masa isotópica única: 272.20999276g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 6
- Complejidad: 289
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 2
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.2
- Superficie del Polo topológico: 64.8
Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate Información de Seguridad
- Condiciones de almacenamiento:Sealed in dry,2-8°C
Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1015319-100mg |
CarbaMic acid, N-[(1S)-1-(aMinoMethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]-N-Methyl-, 1,1-diMethylethyl ester |
942145-27-9 | 97% | 100mg |
$410 | 2024-06-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTH765-1g |
Carbamic acid, N-[(1S)-1-(aminomethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methyl-, 1,1-dimethylethyl estertert-butyl N-[(2S)-1-amino-3-[(3R)-oxan-3-yl]propan-2-yl]-N-methylcarbamate |
942145-27-9 | 95% | 1g |
¥9972.0 | 2024-04-16 | |
A2B Chem LLC | AH85253-250mg |
tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate |
942145-27-9 | 97% | 250mg |
$748.00 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTH765-100mg |
Carbamic acid, N-[(1S)-1-(aminomethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methyl-, 1,1-dimethylethyl estertert-butyl N-[(2S)-1-amino-3-[(3R)-oxan-3-yl]propan-2-yl]-N-methylcarbamate |
942145-27-9 | 95% | 100mg |
¥2808.0 | 2024-04-16 | |
Ambeed | A625901-1g |
tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate |
942145-27-9 | 97% | 1g |
$1437.0 | 2024-04-16 | |
Aaron | AR00GUR5-100mg |
CarbaMic acid, N-[(1S)-1-(aMinoMethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]-N-Methyl-, 1,1-diMethylethyl ester |
942145-27-9 | 95% | 100mg |
$358.00 | 2025-02-10 | |
Ambeed | A625901-100mg |
tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate |
942145-27-9 | 97% | 100mg |
$405.0 | 2024-04-16 | |
1PlusChem | 1P00GUIT-100mg |
CarbaMic acid, N-[(1S)-1-(aMinoMethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]-N-Methyl-, 1,1-diMethylethyl ester |
942145-27-9 | 97% | 100mg |
$400.00 | 2024-04-19 | |
A2B Chem LLC | AH85253-1g |
tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate |
942145-27-9 | 97% | 1g |
$1580.00 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTH765-500mg |
Carbamic acid, N-[(1S)-1-(aminomethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methyl-, 1,1-dimethylethyl estertert-butyl N-[(2S)-1-amino-3-[(3R)-oxan-3-yl]propan-2-yl]-N-methylcarbamate |
942145-27-9 | 95% | 500mg |
¥5537.0 | 2024-04-16 |
Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Ammonia Catalysts: Nickel Solvents: Methanol ; 1 h, 30 atm, 14 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1.5 h, rt
Referencia
- Preparation of phenyloxymethylbenzamide derivatives for use as aspartic protease inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1.5 h, rt
Referencia
- Preparation of phenyl[((amino)phenyl)methoxy]ethylcarbamate derivatives and analogs as renin inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condiciones de reacción
Referencia
- Renin inhibitors and methods of use thereof, United States, , ,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 17 h, rt
Referencia
- Preparation of piperidine derivatives as renin inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 h, 40 psi, rt
Referencia
- Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical UtilityACS Medicinal Chemistry Letters, 2011, 2(10), 747-751,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 h, 40 psi, rt
Referencia
- Piperidine derivatives as aspartic protease inhibitors and their preparation, pharmaceutical compositions and use in the treatment of aspartic protease mediated diseases, World Intellectual Property Organization, , ,
Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate Raw materials
- Carbamic acid, N-[(1S)-1-cyano-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methyl-, 1,1-dimethylethyl ester
- Carbamic acid, N-methyl-N-[(1S)-1-[[[(phenylmethoxy)carbonyl]amino]methyl]-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]-, 1,1-dimethylethyl ester
- CarbaMic acid, N-[(1S)-1-(azidoMethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]-N-Methyl-, 1,1-diMethylethyl ester
Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate Preparation Products
Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate Literatura relevante
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
942145-27-9 (Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate) Productos relacionados
- 135385-17-0(N-\u200b(Acetyloxy)\u200b-\u200bN-\u200b(1-\u200bbenzob\u200bthien-\u200b2-\u200bylethyl)\u200b-urea)
- 688356-40-3(2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide)
- 58986-28-0(sodium;ethyl 3-oxopropanoate)
- 5532-86-5(Benzyl Cyanoformate)
- 2034552-75-3(3-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide)
- 1427501-98-1((3-fluorocyclobutoxy)methylbenzene)
- 2138347-46-1(Decanoic acid, 10-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester)
- 90973-88-9(Butyl 2-(3-oxo-2-piperazinyl)acetate)
- 898405-66-8(N-2-(1,3-benzothiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide)
- 832738-12-2(methyl 5-{(1-bromonaphthalen-2-yl)oxymethyl}furan-2-carboxylate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:942145-27-9)Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate

Pureza:99%/99%/99%
Cantidad:100mg/250mg/1g
Precio ($):364.0/608.0/1293.0